(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
Description
(R)-Ethyl 3-amino-2-(carbobenzyloxy-amino)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a propanoate backbone with two functionalized amino groups. The compound features:
Properties
IUPAC Name |
ethyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFNRMTWMDBKDZ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material
The synthesis typically starts from the chiral amino acid (R)-3-amino-2-aminopropanoic acid or its derivatives.
CBZ Protection
- The free amino group of the amino acid is reacted with benzyloxycarbonyl chloride (CBZ-Cl) under basic conditions (e.g., sodium bicarbonate or sodium carbonate) in aqueous or mixed solvent systems.
- This step selectively protects the α-amino group by forming the carbamate linkage, yielding the CBZ-protected amino acid intermediate.
Esterification
- The carboxylic acid group of the CBZ-protected amino acid is then esterified to the ethyl ester.
- This is commonly achieved by treatment with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid or by using ethyl chloroformate or ethyl iodide in the presence of a base.
- Alternative methods include Fischer esterification or DCC (dicyclohexylcarbodiimide)-mediated coupling with ethanol.
Formation of Hydrochloride Salt
- The final product is converted into the hydrochloride salt by treatment with hydrogen chloride (HCl) gas or HCl in an organic solvent (e.g., ethereal HCl).
- This step improves the compound's stability and facilitates purification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| CBZ Protection | CBZ-Cl, NaHCO3 or Na2CO3, aqueous or mixed solvent, 0–25 °C | Mild basic conditions to avoid racemization |
| Esterification | EtOH, H2SO4 (catalytic), reflux or DCC/EtOH, room temperature | Choice depends on scale and purity required |
| Hydrochloride Salt | HCl gas or HCl in Et2O, 0 °C to room temperature | Ensures formation of stable crystalline salt |
Research Findings and Variations
- Chiral Integrity: The use of mild conditions during the CBZ protection and esterification steps is critical to maintain the (R)-configuration without racemization.
- Yield and Purity: Optimized CBZ protection followed by Fischer esterification typically yields the product with high enantiomeric excess (>99%) and purity (>95%).
- Alternative Protecting Groups: While CBZ is preferred for its ease of removal under mild hydrogenolysis, other protecting groups are less commonly used for this compound due to harsher deprotection conditions.
- Scalability: The method is scalable for industrial synthesis, with careful control of temperature and pH to minimize side reactions.
Summary Data Table of Preparation Parameters
| Parameter | Typical Condition/Value | Impact on Product |
|---|---|---|
| Starting Material | (R)-3-amino-2-aminopropanoic acid | Chiral purity source |
| CBZ Protection Temperature | 0–25 °C | Prevents racemization |
| CBZ Protection Time | 1–3 hours | Complete protection |
| Esterification Method | Fischer esterification or DCC coupling | Ester formation efficiency |
| Esterification Temperature | Reflux (Fischer) or room temp (DCC) | Reaction rate and side product formation |
| Hydrochloride Formation | 0 °C to room temperature, HCl gas or solution | Salt stability and crystallinity |
| Final Yield | 70–85% | Depends on purification and reaction control |
| Enantiomeric Excess | >99% | Verified by chiral HPLC |
Chemical Reactions Analysis
Peptide Bond Formation
The compound participates in peptide coupling reactions via its free amino group, facilitated by activating agents:
-
Mechanistic Insight : The unprotected amino group undergoes nucleophilic attack on activated carbonyl groups (e.g., from HBTU-mediated intermediates), forming stable amide bonds .
Deprotection Reactions
Selective removal of protecting groups enables further functionalization:
Cbz Group Removal
| Method | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrogenolysis | H₂/Pd-C | RT, 6–12 h | Free primary amine |
| Acidolysis | TFA/CH₂Cl₂ (1:1) | 0°C to RT, 2 h | Deprotected amine with ester intact |
Ethyl Ester Hydrolysis
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| LiOH/THF-H₂O | 0°C to RT, 4 h | Carboxylic acid derivative | Precursor for solid-phase synthesis |
Side-Chain Functionalization
The β-amino acid backbone allows homologation and derivatization:
Wolf Rearrangement
| Step | Reagents | Product |
|---|---|---|
| Diazoketone formation | Diazomethane, THF (-15°C) | β-Amino ester derivatives |
| Silver-catalyzed rearrangement | Ag benzoate, heat | Extended-chain β-amino acids |
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Applications : Homologated products show enhanced antimalarial activity (IC₅₀: 9.79–11.52 nM vs. chloroquine-resistant P. falciparum) .
Enzymatic and Biological Interactions
The compound modulates biochemical pathways through targeted interactions:
Comparative Reactivity with Analogues
Key differences in reactivity arise from stereochemistry and protecting groups:
| Compound | Reactivity with HBTU | Deprotection Efficiency (TFA) |
|---|---|---|
| (R)-Ethyl 3-amino-2-(Cbz-amino)propanoate HCl | High (92%) | 95% |
| (S)-tert-Butyl 3-amino-2-(Cbz-amino)propanoate | Moderate (78%) | 88% |
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Structural Influence : The ethyl ester group enhances solubility in organic solvents, improving coupling efficiency compared to bulkier tert-butyl analogues .
Industrial-Scale Optimization
Large-scale synthesis employs automated systems to control critical parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 20–25°C | Maximizes selectivity (>90%) |
| pH (hydrolysis step) | 8.5–9.0 | Prevents racemization |
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (R)-ethyl 3-amino-2-(cbz-amino)propanoate HCl is in peptide synthesis. Its unique structure, featuring an ethyl ester and a carbobenzyloxy (cbz) protecting group, enhances its utility as an intermediate in the production of peptides. The chiral center allows for the synthesis of enantiomerically pure peptides, which are crucial for developing biologically active compounds.
Pharmacological Research
This compound has been studied for its binding affinities with various receptors and enzymes, contributing to pharmacokinetic and pharmacodynamic research. Understanding these interactions is essential for drug development as they help identify potential therapeutic targets and side effects.
Case Study: Drug Development
A notable application is in the development of inhibitors targeting specific enzymes involved in disease pathways. For example, research has shown that derivatives of this compound can inhibit renin, an enzyme critical in blood pressure regulation, thereby presenting potential therapeutic avenues for hypertension treatment .
Structural Comparisons
To better understand the uniqueness of this compound compared to similar compounds, the following table highlights key structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Ethyl ester, cbz protection | Chiral center enhances specificity in peptide synthesis |
| (S)-Ethyl 3-Amino-2-(cbz-amino)propanoate HCl | Similar structure but different chirality | Potentially different biological activity due to chirality |
| Ethyl Glycinate | Simple ethyl ester of glycine | Lacks cbz protection; less complex synthesis |
| N-Boc-L-Alanine | Boc protection instead of cbz | Different protecting group affects reactivity |
Analytical Applications
In addition to its synthetic and pharmacological uses, this compound is utilized in analytical chemistry for developing methods to assess the purity and concentration of amino acids and peptides. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for these analyses.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride involves its role as an intermediate in biochemical pathways. The benzyloxycarbonyl group protects the amino group during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further biochemical interactions, targeting specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of (R)-ethyl 3-amino-2-(CBZ-amino)propanoate HCl with analogous propanoate derivatives:
Key Differences and Implications
a) Ester Group Variation
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., the target compound and quizalofop-P-ethyl) exhibit higher lipophilicity than methyl esters (e.g., ’s compound), impacting membrane permeability in biological systems .
- Solubility : HCl salts (common in the target compound and analogs) enhance aqueous solubility, critical for pharmaceutical formulations .
b) Functional Group Diversity
- CBZ vs. Quinoxaline/Phenoxy Groups: The CBZ group in the target compound is a temporary protecting group for amines, whereas quinoxaline and phenoxy groups in quizalofop-P-ethyl confer herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase) .
- Fluorine and Methoxy Substituents : Fluorine in ’s compound increases metabolic stability and bioavailability; methoxy groups in ’s derivative may enhance binding to aromatic receptors .
Biological Activity
(R)-Ethyl 3-amino-2-(Cbz-amino)propanoate HCl is a chiral β-amino acid derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is notable for its structural features, which allow it to interact with various biological targets, making it a candidate for therapeutic development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈ClN₃O₂
- Molecular Weight : 287.75 g/mol
- Functional Groups : The presence of an ethyl ester and a carbobenzyloxy (Cbz) group contributes to its reactivity and solubility.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. Studies have shown that derivatives of β-amino acids, including those with Cbz protection, display significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Moderate | 12.5 |
| Cbz-protected derivatives | High | 6.0 - 10.0 |
2. Anticancer Potential
The biological evaluation of related β-amino acid derivatives has demonstrated promising anticancer activity. For instance, certain derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
3. Antiplasmodial Activity
Recent studies have also explored the antiplasmodial effects of β-amino acid derivatives against Plasmodium falciparum. Compounds similar to this compound have shown significant activity in the nanomolar range, indicating their potential as antimalarial agents .
| Compound | Strain Tested | IC50 (nM) |
|---|---|---|
| This compound | CQ-S strain | 27.0 |
| Related derivative | CQ-R strain | 11.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Membrane Interaction : Its lipophilic properties enhance its ability to penetrate cell membranes, potentially disrupting cellular functions.
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression .
Case Studies
- Antitumor Activity in Vivo : A study investigated the effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a therapeutic agent .
- Antimicrobial Efficacy : In vitro experiments demonstrated that the compound exhibited a dose-dependent inhibition of bacterial growth, with notable effectiveness against multidrug-resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
